molecular formula C19H16FN3O B2889767 4-fluoro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide CAS No. 1043140-85-7

4-fluoro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide

Cat. No.: B2889767
CAS No.: 1043140-85-7
M. Wt: 321.355
InChI Key: OMHGJVKAVRNUOF-UHFFFAOYSA-N
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Description

4-fluoro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a synthetic organic compound characterized by its unique structure, which includes a fluorine atom, a phenyl group, and a cyclopenta[c]pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide typically involves multiple steps:

    Formation of the Cyclopenta[c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[c]pyrazole ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.

    Fluorination: The fluorine atom is usually introduced through electrophilic fluorination using reagents like Selectfluor.

    Amidation: The final step involves the formation of the benzamide moiety through a reaction between an amine and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Ammonia (NH₃), thiols (R-SH)

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, 4-fluoro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches for diseases.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of specificity and efficacy against certain biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the phenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The cyclopenta[c]pyrazole moiety may also interact with various pathways, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide
  • 4-chloro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide
  • 4-fluoro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide

Uniqueness

Compared to similar compounds, 4-fluoro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide stands out due to the presence of the fluorine atom, which can significantly influence its reactivity and biological activity. The specific arrangement of the phenyl group and the cyclopenta[c]pyrazole moiety also contributes to its unique properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O/c20-14-11-9-13(10-12-14)19(24)21-18-16-7-4-8-17(16)22-23(18)15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHGJVKAVRNUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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